molecular formula C20H27NO5S B2798438 benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt CAS No. 63219-55-6

benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt

Cat. No. B2798438
CAS RN: 63219-55-6
M. Wt: 393.5
InChI Key: XJHIQHCDQIIQCQ-YDALLXLXSA-N
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Description

Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt, also known as benzyl (2S)-2-aminohexanoate tosylate, is an organic compound with a molecular formula of C13H20N2O3S. It is a white, crystalline solid that is soluble in water and a variety of organic solvents. It has a molecular weight of 284.36 g/mol. Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt is used in a wide range of scientific and industrial applications, including drug development, analytical chemistry, and biochemistry.

Scientific Research Applications

Catalysis and Synthesis

  • Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt has been utilized in the synthesis and characterization of derivatives such as benzoxazoles and benzothiazoles, catalyzed by p-toluene sulfonic acid (p-TSA) (2020†Consensus).

Liquid Crystalline Properties

  • The compound has been studied for its role in the formation of ionic liquid crystals derived from dl-Phenylalanine, showcasing its potential in the development of new materials with unique optical behaviors and toxicological profiles (2019†Consensus).

Biochemical Applications

  • In biochemistry, the compound has been used in the multigram synthesis of disaccharide repeating units of chondroitin 4- and 6-sulfates, highlighting its utility in complex biochemical syntheses (1998†Consensus).

Polymer Chemistry

  • In polymer chemistry, it has been applied in the novel fluorination of polystyrene sulfonic acid resin by CF3SO3H, demonstrating its significance in enhancing the acid strength and stability of materials (2015†Consensus).

Enzyme Inhibition

  • The compound has been explored for its inhibitory action against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating its potential in the development of therapeutic agents (2018†Consensus).

Material Science

  • Its application in material science is evident in the synthesis of sulfonic acid salts, which have been studied for their liquid crystalline properties, offering insights into the development of new materials with enhanced solubility and optics (2020†Consensus).

Organic Reactions

  • The compound plays a role in various organic reactions, such as in the preparation of sulfinate esters and allylic sulfones, demonstrating its versatility in organic chemistry (2017†Consensus).

properties

IUPAC Name

benzyl (2S)-2-aminohexanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-2-3-9-12(14)13(15)16-10-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,12H,2-3,9-10,14H2,1H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHIQHCDQIIQCQ-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt

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